2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine: is a complex organic compound that features a unique combination of pyridine, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . For instance, aromatic boronic acids can be reacted with halogenated intermediates using palladium catalysts and bases like cesium carbonate in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anti-cancer properties.
Indole Derivatives: Exhibits a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Pyrido[2,3-d]pyrimidine: Inhibits dihydrofolate reductase (DHFR) and is used in cancer treatment.
Uniqueness
2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of structural features, which confer specific biological activities and make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2S/c17-16(18,19)14-3-5-21-15(22-14)23-7-11-9-24(10-12(11)8-23)27(25,26)13-2-1-4-20-6-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUYYFXKOQLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC(=N3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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